1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, sulfonamide group, and a formamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide involves multiple steps, starting with the preparation of the 4,6-dimethylpyrimidine-2-ylamine. This intermediate is then reacted with sulfonyl chloride to form the sulfonamide derivative. The final step involves the coupling of this intermediate with the formamide derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Shares the pyrimidine ring structure but lacks the sulfonamide and formamide groups.
N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Contains a similar pyrimidine ring but has different substituents.
1-(4,6-Dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols: Features a pyrimidine ring with different functional groups.
Uniqueness
1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide is unique due to its combination of a pyrimidine ring, sulfonamide group, and formamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a pyrimidine moiety, a sulfonamide group, and various aromatic components, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₃N₃O₄S, and its structure can be represented as follows:
Key Features:
- Pyrimidine Moiety: Contributes to the compound's interaction with biological targets.
- Sulfonamide Group: Known for antibacterial and antifungal properties.
- Aromatic Substituents: Enhance lipophilicity and biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, leading to various biological effects depending on the target enzyme and pathway involved. The sulfonamide group is particularly significant in this regard, as it has been shown to exhibit antimicrobial activity through inhibition of bacterial folate synthesis pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Activity | Description |
---|---|
Antimicrobial | Inhibits growth of bacteria by disrupting folate synthesis. |
Antifungal | Effective against various fungal strains. |
Anticancer | Potential effects on cancer cell proliferation. |
Enzyme Inhibition | Targets specific enzymes involved in metabolic pathways. |
Case Studies and Research Findings
- Antimicrobial Activity: A study demonstrated that compounds with a similar structural framework showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.
- Antifungal Properties: Another investigation highlighted the efficacy of related sulfonamide derivatives against Candida albicans, suggesting that the presence of the pyrimidine ring enhances antifungal activity through increased membrane permeability .
- Cancer Research: Recent studies explored the anticancer potential of related compounds, revealing that they can induce apoptosis in various cancer cell lines by activating caspase pathways .
Properties
IUPAC Name |
3-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]-1-(4-methylphenyl)sulfonyl-1-pentylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O6S2/c1-5-6-7-16-32(40(37,38)23-12-8-18(2)9-13-23)26(34)30-25(33)29-21-10-14-22(15-11-21)39(35,36)31-24-27-19(3)17-20(4)28-24/h8-15,17H,5-7,16H2,1-4H3,(H,27,28,31)(H2,29,30,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKBUUNZWVKYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C(=O)NC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.